

Cdk7-IN-6: A Technical Guide to a Selective CDK7 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Cdk7-IN-6**, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This guide details the molecule's core properties, its mechanism of action within critical cellular signaling pathways, and detailed protocols for key experimental assays relevant to its characterization.

Core Molecular Properties

Cdk7-IN-6 is a small molecule inhibitor designed for high selectivity and potency against CDK7, a key regulator of the cell cycle and transcription.[1] Its fundamental chemical and physical properties are summarized below.

Property	Value	Reference
Molecular Formula	C27H32N6O4S	MedChemExpress
Molecular Weight	524.06 g/mol	[1]
CAS Number	2378710-04-2	[1]
Inhibitory Potency (IC50)	≤100 nM	[1]

Mechanism of Action and Signaling Pathways





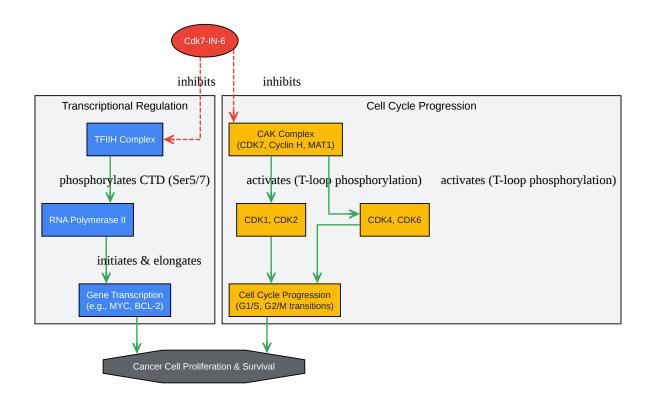


CDK7 plays a dual role in fundamental cellular processes, making it a critical target in cancer therapy. It is a core component of two essential protein complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.

- Cell Cycle Control: As part of the CAK complex, along with Cyclin H and MAT1, CDK7 is
 responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2,
 CDK4, and CDK6.[2] This activation is a prerequisite for the progression through the various
 phases of the cell cycle. Inhibition of CDK7 disrupts this cascade, leading to cell cycle arrest.
- Transcriptional Regulation: Within the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7. This phosphorylation is a critical step for the initiation and elongation phases of transcription.[3] Many cancer cells exhibit a high dependency on transcription to maintain their oncogenic state, making them particularly vulnerable to CDK7 inhibition.

The inhibitory action of **Cdk7-IN-6** on CDK7 leads to a downstream cascade of effects, including the suppression of oncogenic transcription and the induction of cell cycle arrest, ultimately promoting apoptosis in cancer cells.







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